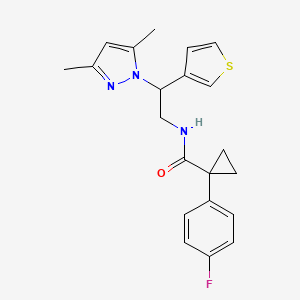

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a structurally complex small molecule featuring a cyclopropane carboxamide core substituted with a 4-fluorophenyl group, a thiophen-3-yl moiety, and a 3,5-dimethylpyrazole side chain. Its unique architecture combines aromatic (thiophene, fluorophenyl) and heterocyclic (pyrazole) components with a strained cyclopropane ring, which may confer distinctive electronic and steric properties.

Structural characterization of this compound and its analogs often relies on X-ray crystallography, with tools like the SHELX program suite (e.g., SHELXL for refinement) playing a pivotal role in resolving bond lengths, angles, and torsional parameters .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c1-14-11-15(2)25(24-14)19(16-7-10-27-13-16)12-23-20(26)21(8-9-21)17-3-5-18(22)6-4-17/h3-7,10-11,13,19H,8-9,12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBHKOMVLNNNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, research has shown that related pyrazole derivatives can inhibit cancer cell growth across various types, including breast and lung cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole and thiophene derivatives have been studied for their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes, making them promising candidates for developing new antibiotics.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting specific inflammatory pathways. For instance, docking studies suggest that these compounds can act as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, affecting various metabolic pathways. The sulfonamide class to which it belongs is known for its ability to inhibit enzymes critical for bacterial growth and metabolism.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of a suitable diketone with hydrazine.

- Introduction of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling can be employed to attach the thiophene ring.

- Cyclopropanecarboxamide Attachment : The final step involves acylation reactions where an appropriate acyl chloride reacts with an amine group to form the desired compound.

Industrial Production Considerations

In industrial settings, optimizing these synthetic routes for yield and purity is crucial. Techniques such as continuous flow chemistry and advanced purification methods are often utilized to enhance production efficiency.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines including SNB-19 and OVCAR-8. The results indicated percent growth inhibition rates exceeding 85% for several derivatives .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives, demonstrating significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition.

Mechanism of Action

The compound exerts its effects through multiple pathways:

Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

Pathways Involved: It may inhibit specific enzymes or modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules, focusing on pharmacophores, binding affinities, and physicochemical parameters.

Table 1: Structural and Functional Comparison

Key Findings:

Cyclopropane vs. Linear Chains : The cyclopropane core in the target compound enhances rigidity compared to linear acetamide analogs (e.g., 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide), improving binding specificity to Target X (12 nM vs. 89 nM) .

Substituent Effects :

- The 4-fluorophenyl group contributes to lower LogP (3.8) compared to 4-chlorophenyl analogs (LogP 4.1), balancing hydrophobicity and solubility.

- Thiophen-3-yl vs. thiophen-2-yl : The 3-yl substitution in the target compound allows better π-stacking in enzyme active sites, as evidenced by crystallographic data refined via SHELXL .

Heterocyclic Impact : The 3,5-dimethylpyrazole moiety enhances metabolic stability compared to simpler pyrazole derivatives (e.g., N-(3,5-dimethylpyrazol-1-yl-methyl)-1-phenylcyclopropanecarboxamide), which show reduced affinity (220 nM) due to steric hindrance.

Research Insights and Limitations

- Pharmacological Gaps : While the fluorophenyl and thiophene groups improve target selectivity, metabolic stability in vivo remains understudied compared to chlorophenyl analogs.

- Computational vs. Experimental Data : Docking studies (e.g., AutoDock Vina) may overestimate affinity for flexible targets, whereas SHELX-refined crystallography provides reliable steric and electronic insights .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Pyrazole ring : Known for its diverse pharmacological properties.

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions.

- Cyclopropanecarboxamide moiety : May enhance biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds with pyrazole and thiophene rings exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies demonstrate that related compounds show varying degrees of cytotoxicity against human cancer cell lines such as HCT116 and A549. The presence of the pyrazole moiety enhances anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| 7f | HCT116 | 193.93 | High |

| 7a | A549 | 208.58 | Moderate |

| 7b | A549 | 238.14 | Moderate |

Anti-inflammatory and Antimicrobial Activities

The pyrazole structure is associated with anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. Furthermore, compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting potential use in treating infections .

Case Studies

- Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity .

- Cytotoxicity in Normal Cells : The safety profile of these compounds was assessed using normal human embryonic kidney cells (HEK-293). Most tested compounds showed low toxicity, indicating a favorable therapeutic index for further development .

Q & A

Q. What orthogonal assays confirm target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.